2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione
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Overview
Description
MEN-10979 is a small molecule drug initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. It is known for its role as a reverse transcriptase inhibitor, primarily investigated for its potential in treating HIV infections .
Preparation Methods
The synthesis of MEN-10979 involves several key steps:
Chemical Reactions Analysis
MEN-10979 undergoes various chemical reactions:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups within the compound, often using reagents like potassium permanganate or sodium borohydride.
Substitution: Common reagents include halides and nucleophiles, leading to the formation of various derivatives.
Sulfurization: The use of Lawesson reagent in refluxing toluene is a notable reaction, producing sulfur-containing derivatives.
Scientific Research Applications
MEN-10979 has been extensively studied for its applications in:
Medicine: Primarily investigated as a reverse transcriptase inhibitor for treating HIV infections.
Biology: Used in studies to understand the mechanisms of viral replication and inhibition.
Chemistry: Employed in synthetic chemistry for developing new antiviral compounds.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
MEN-10979 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By binding to the enzyme, it prevents the conversion of viral RNA into DNA, thereby inhibiting the replication process . This mechanism involves interactions with specific molecular targets and pathways associated with viral replication.
Comparison with Similar Compounds
MEN-10979 is compared with other reverse transcriptase inhibitors such as:
Zidovudine: Another reverse transcriptase inhibitor used in HIV treatment.
Lamivudine: Known for its dual role in treating both HIV and hepatitis B.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a different mechanism of action.
MEN-10979 is unique due to its specific chemical structure and the synthetic route used for its preparation, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H14N4S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione |
InChI |
InChI=1S/C16H14N4S2/c1-3-20-13-12-11(7-5-8-17-12)22-14(13)16(21)19(2)10-6-4-9-18-15(10)20/h4-9H,3H2,1-2H3 |
InChI Key |
YRSMQXBXGMENSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=S)N(C3=C1N=CC=C3)C)SC4=C2N=CC=C4 |
Origin of Product |
United States |
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